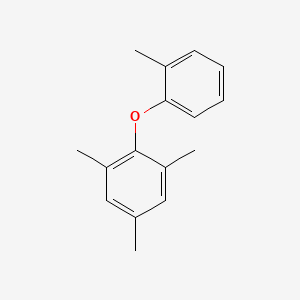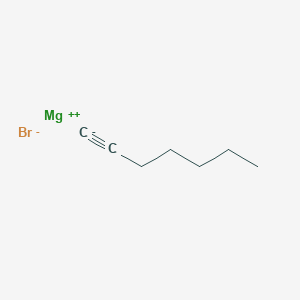
2H-Pyran-2-one, 4-butyltetrahydro-, (S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-Pyran-2-one, 4-butyltetrahydro-, (S)-: is a chiral compound belonging to the class of tetrahydropyranones. It is characterized by a six-membered ring containing one oxygen atom and a butyl side chain. This compound is significant due to its presence in various natural products and its utility in synthetic organic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2H-Pyran-2-one derivatives typically involves cyclization reactions. One common method is the Knoevenagel condensation followed by oxa-electrocyclization . Another approach involves the propargyl Claisen rearrangement and subsequent cycloisomerization . These methods provide access to the 2H-Pyran-2-one core structure with various substituents.
Industrial Production Methods: Industrial production of 2H-Pyran-2-one derivatives often employs catalytic hydrogenation of dihydropyrans using catalysts such as Raney nickel . This method is scalable and efficient for producing large quantities of the compound.
Analyse Chemischer Reaktionen
Types of Reactions: 2H-Pyran-2-one, 4-butyltetrahydro-, (S)- undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding lactones using oxidizing agents.
Reduction: Formation of tetrahydropyran derivatives using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions at the butyl side chain.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or sulfonates under basic conditions.
Major Products Formed:
Oxidation: Lactones.
Reduction: Tetrahydropyran derivatives.
Substitution: Various substituted pyranones.
Wissenschaftliche Forschungsanwendungen
2H-Pyran-2-one, 4-butyltetrahydro-, (S)- has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development and as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the production of fragrances, flavors, and agrochemicals.
Wirkmechanismus
The mechanism of action of 2H-Pyran-2-one, 4-butyltetrahydro-, (S)- involves its interaction with various molecular targets. The compound can act as a ligand binding to specific receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Tetrahydropyran: A saturated six-membered ring with one oxygen atom.
2H-Chromene: A fused aromatic ring system containing a pyran ring.
Pyridine: A six-membered aromatic ring with one nitrogen atom.
Uniqueness: 2H-Pyran-2-one, 4-butyltetrahydro-, (S)- is unique due to its chiral nature and the presence of a butyl side chain, which imparts distinct chemical and biological properties compared to its analogs .
Eigenschaften
CAS-Nummer |
61198-48-9 |
|---|---|
Molekularformel |
C9H16O2 |
Molekulargewicht |
156.22 g/mol |
IUPAC-Name |
(4S)-4-butyloxan-2-one |
InChI |
InChI=1S/C9H16O2/c1-2-3-4-8-5-6-11-9(10)7-8/h8H,2-7H2,1H3/t8-/m0/s1 |
InChI-Schlüssel |
BZXUGVZSNQTADR-QMMMGPOBSA-N |
Isomerische SMILES |
CCCC[C@H]1CCOC(=O)C1 |
Kanonische SMILES |
CCCCC1CCOC(=O)C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Dichloro{2-phenyl-2-[(propan-2-yl)oxy]ethyl}thallane](/img/structure/B14593004.png)



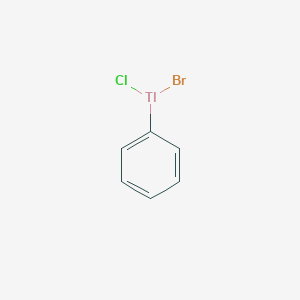


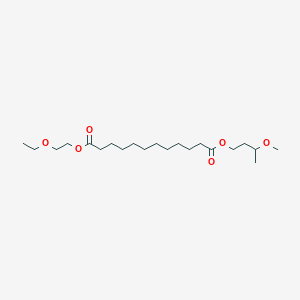
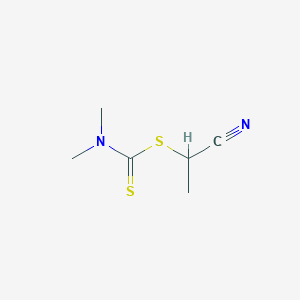
![4-{[Benzyl(ethenyl)methylsilyl]oxy}-N,N-diethylbut-2-yn-1-amine](/img/structure/B14593047.png)
